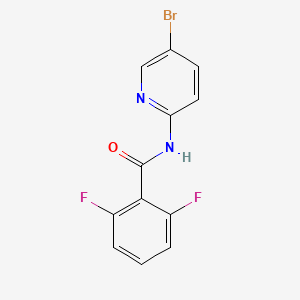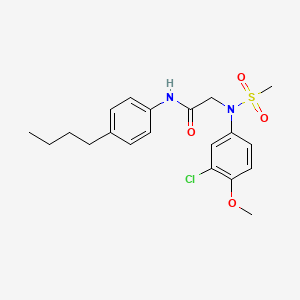![molecular formula C20H16BrClN2OS B4610639 1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea](/img/structure/B4610639.png)
1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea
Vue d'ensemble
Description
1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a thiourea moiety. The compound also features a bromo and chloro substitution on another phenyl ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Applications De Recherche Scientifique
1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea has found applications in various scientific research fields:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine:
- Explored as a potential therapeutic agent due to its unique chemical structure.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals and intermediates.
Méthodes De Préparation
The synthesis of 1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea typically involves the reaction of 4-(benzyloxy)aniline with 4-bromo-2-chlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.
Synthetic Route:
- Dissolve 4-(benzyloxy)aniline in dichloromethane.
- Add 4-bromo-2-chlorophenyl isothiocyanate to the solution.
- Reflux the reaction mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production: While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to improve yield and purity. This could include the use of catalysts, alternative solvents, or continuous flow reactors to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction:
- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution:
- The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines, thiols.
Major Products:
- Sulfoxides, sulfones, substituted amines, and thiols.
Mécanisme D'action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-3-(4-bromo-2-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the benzyloxy and halogen substituents enhances its binding affinity and specificity towards certain targets.
Molecular Targets and Pathways:
- Enzymes: Inhibition of key enzymes involved in metabolic pathways.
- Receptors: Modulation of receptor activity, leading to altered cellular responses.
- Pathways: Interference with signaling pathways, affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
- 1-Phenyl-3-(4-bromophenyl)thiourea
- 1-(4-Methoxyphenyl)-3-(4-chlorophenyl)thiourea
- 1-(4-Benzyloxyphenyl)-3-phenylthiourea
Uniqueness:
- The presence of both benzyloxy and halogen substituents provides a unique combination of electronic and steric effects.
- Enhanced binding affinity and specificity towards certain molecular targets.
- Potential for diverse chemical modifications and functionalization.
Propriétés
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(4-phenylmethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2OS/c21-15-6-11-19(18(22)12-15)24-20(26)23-16-7-9-17(10-8-16)25-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAQGAMUMGJGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B4610559.png)
![5-(4-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4610562.png)
![2-(3,4-dimethylphenyl)-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4610572.png)

![(1S,9S)-11-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4610600.png)
![4-[methyl(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4610603.png)

![2-(4-CHLOROPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4610611.png)

![4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B4610628.png)

![ethyl 4-{[(2-{[(3-fluorobenzyl)thio]acetyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B4610653.png)
![N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexanecarboxamide](/img/structure/B4610661.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4610677.png)
